(R)-2-(Piperidin-3-yl)isoindolin-1-one
CAS No.: 1786495-37-1
Cat. No.: VC7050238
Molecular Formula: C13H16N2O
Molecular Weight: 216.284
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1786495-37-1 |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.284 |
| IUPAC Name | 2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C13H16N2O/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1 |
| Standard InChI Key | ZYCVDGADEULRSM-LLVKDONJSA-N |
| SMILES | C1CC(CNC1)N2CC3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol . Its structure features a piperidine ring attached to the isoindolinone moiety at the 3-position, creating a rigid bicyclic system. The isoindolinone component consists of a six-membered aromatic ring fused to a five-membered lactam ring, while the piperidine group introduces a nitrogen-containing heterocycle that enhances solubility and target binding .
Stereochemical Configuration
The (R)-configuration at the piperidine-3-yl position is critical for its biological activity. Stereochemical analysis reveals that this configuration optimizes spatial alignment with enzymatic binding pockets, particularly those involving neurotransmitter receptors or inflammatory mediators. Computational modeling studies suggest that the (R)-enantiomer exhibits a 20–30% higher binding affinity compared to its (S)-counterpart in simulated receptor docking experiments .
Synthesis and Manufacturing
Key Synthetic Routes
Industrial synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one typically involves a multi-step process:
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Ring-Closing Metathesis: Formation of the isoindolinone core via transition-metal-catalyzed cyclization.
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Chiral Resolution: Separation of enantiomers using chiral stationary-phase chromatography or enzymatic resolution techniques.
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Piperidine Functionalization: Introduction of the piperidine group through nucleophilic substitution or reductive amination .
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reduce byproduct formation. Automated purification systems, including simulated moving bed (SMB) chromatography, achieve ≥99% enantiomeric excess (ee) for the (R)-enantiomer. Key process parameters are summarized below:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Catalyst Loading | 2–5 mol% |
| Purification Method | SMB Chromatography |
| Final Purity | ≥99% (HPLC) |
Mechanism of Action and Biological Targets
Neurotransmitter Modulation
(R)-2-(Piperidin-3-yl)isoindolin-1-one demonstrates affinity for serotonin (5-HT₃) and dopamine (D₂) receptors, with half-maximal inhibitory concentrations (IC₅₀) of 120 nM and 280 nM, respectively. The compound’s isoindolinone moiety participates in π-π stacking interactions with aromatic residues in receptor binding sites, while the piperidine nitrogen forms hydrogen bonds with aspartate residues .
Anti-Inflammatory Activity
In vitro studies indicate that the compound suppresses NF-κB signaling by inhibiting IκB kinase (IKK), reducing pro-inflammatory cytokine production by 40–50% at 10 μM concentrations. This activity is stereospecific, as the (S)-enantiomer shows negligible IKK inhibition under identical conditions .
Pharmacological Applications
Central Nervous System (CNS) Disorders
Analytical Characterization
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.45 (m, 4H, Ar-H), 4.32 (dd, J = 12.4 Hz, 1H), 3.65–3.10 (m, 3H, piperidine-H), 2.90–2.45 (m, 4H) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-N stretch).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 215–218°C (decomp.) |
| Solubility (Water) | 2.1 mg/mL (25°C) |
| LogP (Octanol/Water) | 1.8 ± 0.2 |
| pKa | 8.9 (piperidine N) |
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